Furo[2,3-C]pyridine derivatives are classified as nitrogen-containing heterocycles. They are often synthesized for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities. The specific compound in question is a derivative that includes a trifluoroacetyl group, which may enhance its biological activity and lipophilicity.
The synthesis of furo[2,3-C]pyridine derivatives typically involves multi-step reactions that can include cyclization and functional group transformations. A common method for synthesizing tetrahydrofuro[2,3-C]pyridines involves the following steps:
These methods yield moderate to high yields depending on the specific reaction conditions and substituents used.
The molecular structure of furo[2,3-C]pyridine features a fused pyridine and furan ring system with a tetrahydro configuration. Key structural characteristics include:
The molecular formula can be represented as , indicating the presence of three fluorine atoms from the trifluoroacetyl moiety.
Furo[2,3-C]pyridine derivatives can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to introduce new functionalities.
The mechanism of action for furo[2,3-C]pyridine derivatives is not fully elucidated but is believed to involve interaction with specific biological targets:
Studies have indicated that modifications at key positions can significantly alter biological activity, making structure-activity relationship studies essential for developing effective derivatives.
Furo[2,3-C]pyridine exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for pharmaceutical applications.
Furo[2,3-C]pyridine derivatives have diverse applications in medicinal chemistry:
The systematic nomenclature of fused heterocyclic compounds follows stringent IUPAC guidelines to unambiguously define ring fusion orientation, heteroatom placement, and saturation states. For Furo[2,3-c]pyridine, 4,5,6,7-tetrahydro-6-(trifluoroacetyl)- (9CI), the name encodes critical structural information through specific alphanumeric descriptors:
Table 1: Structural Interpretation of Fusion Notations
Notation Element | Structural Significance | Location in Compound |
---|---|---|
Furo[2,3-c] | Fusion between furan (atoms 2-3) and pyridine (edge c) | Bicyclic core |
4,5,6,7-Tetrahydro | Saturation at C4-C7 positions | Pyridine ring moiety |
6-(Trifluoroacetyl) | –COCF₃ group attached to C6 | Pyridine ring position 6 |
The selection of pyridine as the base component over furan follows IUPAC priority rules (Rule B-3.1), which prioritize nitrogen-containing heterocycles over oxygen-containing systems when naming fused structures. This hierarchy ensures consistent nomenclature across diverse heterocyclic systems [3] [4].
Table 2: IUPAC Priority Rules for Heterocyclic Base Components
Priority Factor | Rule Reference | Application to Furo[2,3-c]pyridine |
---|---|---|
Presence of nitrogen heteroatom | Rule B-3.1(a) | Pyridine (N-containing) chosen over furan |
Heteroatom position numbering | Rule B-3.4(a) | Heteroatoms assigned lowest locants |
Ring size | Rule B-3.1(c) | Six-membered pyridine preferred to furan |
The trifluoroacetyl group (–COCF₃) represents a privileged structural motif in medicinal chemistry due to its unique combination of steric, electronic, and metabolic properties. When incorporated into heterocyclic frameworks like furopyridines, this substituent exerts profound influences on molecular behavior:
Table 3: Comparative Effects of Acetyl vs. Trifluoroacetyl Substituents
Property | Acetyl (–COCH₃) | Trifluoroacetyl (–COCF₃) | Biological Consequence |
---|---|---|---|
Electron Withdrawal | Moderate (-I) | Strong (-I and -R) | Enhanced electrophilicity/reactivity |
Metabolic Stability | Susceptible to esterases | Resistant to enzymatic hydrolysis | Prolonged half-life |
Lipophilicity (π) | ~ -0.55 | ~ 1.44 | Improved membrane permeability |
Carbonyl pKa | ~ -7 | ~ -14 | Increased susceptibility to nucleophiles |
In the context of furo[2,3-c]pyridine systems, the 6-(trifluoroacetyl) substituent likely enhances interactions with biological targets through these combined electronic and steric effects, positioning it as a key structural determinant for pharmacological activity.
The development of furopyridine derivatives follows a trajectory of innovation in heterocyclic synthesis methodologies. The parent compound furo[2,3-c]pyridine (CAS 19539-50-5) was first documented in chemical catalogs as a specialty building block for pharmaceutical research, characterized by the SMILES string C12=CN=CC=C1C=CO2
and InChIKey ZYXBIOIYWUIXSM-UHFFFAOYSA-N
[1]. Its inclusion in early-discovery chemical collections signaled emerging interest in fused furan-pyridine systems as novel pharmacophores during the late 20th century.
The synthetic pathway to 4,5,6,7-tetrahydro-6-(trifluoroacetyl)furo[2,3-c]pyridine likely evolved from established methods for related tetrahydrofuropyridines, such as 2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine (CAS 64996-25-4) [5]. Key synthetic approaches involve:
The designation "(9CI)" in the compound's name refers to the Ninth Collective Index of Chemical Abstracts, indicating its recognition as a distinct chemical entity with potential research applications. The trifluoroacetyl derivative likely emerged during exploratory studies on fluorinated heterocycles in the 1990s-2000s, when the unique properties of fluorine in drug design became increasingly appreciated. Its development represents a convergence of three significant trends in medicinal chemistry: exploitation of fused heterocyclic scaffolds, strategic incorporation of fluorine atoms, and the design of metabolically stable enzyme inhibitor warheads. While comprehensive biological data remains proprietary within discovery research programs, its structural features align with compounds active against neurological targets and inflammatory pathways, suggesting potential therapeutic applications beyond its current status as a synthetic intermediate [1] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: